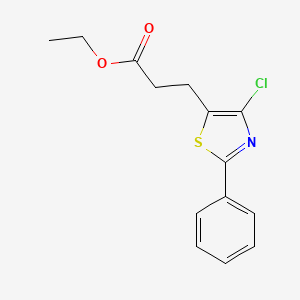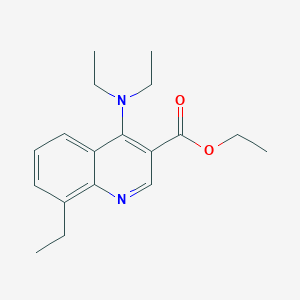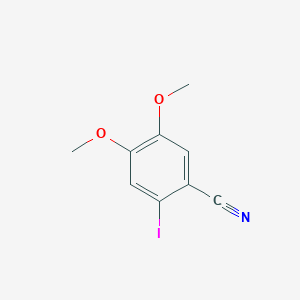
Cinchophen allyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchophen allyl ester is a derivative of cinchophen, a compound that was first synthesized in 1887 by Doebner and Gieseke Cinchophen itself is known for its analgesic properties and was historically used to treat gout and arthritis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinchophen allyl ester typically involves the esterification of cinchophen with allyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of sulfuric acid as a catalyst, where cinchophen is reacted with allyl alcohol under reflux conditions to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions
Cinchophen allyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Amides, thioesters
Aplicaciones Científicas De Investigación
Cinchophen allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions like arthritis.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cinchophen allyl ester involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition reduces inflammation and pain. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes involved in the inflammatory process.
Comparación Con Compuestos Similares
Similar Compounds
Cinchophen: The parent compound, known for its analgesic properties.
Phenylbutazone: Another anti-inflammatory drug with similar applications.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
Cinchophen allyl ester is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This makes it a versatile compound for research and industrial applications. Its potential for reduced side effects compared to its parent compound, cinchophen, also makes it an attractive candidate for further study.
Propiedades
Número CAS |
524-34-5 |
|---|---|
Fórmula molecular |
C19H15NO2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
prop-2-enyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H15NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2 |
Clave InChI |
VSDVCKTXWATQAC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)


![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)

![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)

![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)
![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)



